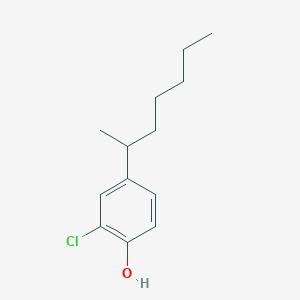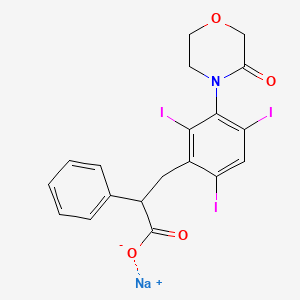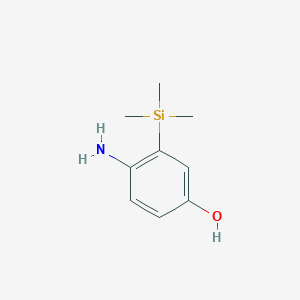
4-Amino-3-(trimethylsilyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(trimethylsilyl)phenol is an organic compound characterized by the presence of an amino group, a trimethylsilyl group, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(trimethylsilyl)phenol typically involves the introduction of the trimethylsilyl group to a phenol derivative. One common method is the reaction of 4-aminophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the trimethylsilyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-(trimethylsilyl)phenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
4-Amino-3-(trimethylsilyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(trimethylsilyl)phenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the trimethylsilyl group can protect the phenol moiety from unwanted reactions. These interactions can influence the compound’s reactivity and stability in different environments .
Comparison with Similar Compounds
4-Aminophenol: Lacks the trimethylsilyl group and has different reactivity and applications.
3-(Trimethylsilyl)phenol: Lacks the amino group and has distinct chemical properties.
Uniqueness: 4-Amino-3-(trimethylsilyl)phenol is unique due to the presence of both the amino and trimethylsilyl groups, which confer specific reactivity and stability. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
17865-17-7 |
|---|---|
Molecular Formula |
C9H15NOSi |
Molecular Weight |
181.31 g/mol |
IUPAC Name |
4-amino-3-trimethylsilylphenol |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)9-6-7(11)4-5-8(9)10/h4-6,11H,10H2,1-3H3 |
InChI Key |
ZDTWJQSTBQNVJY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


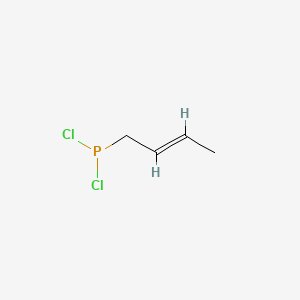
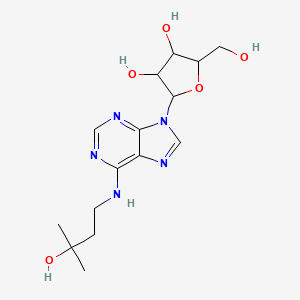
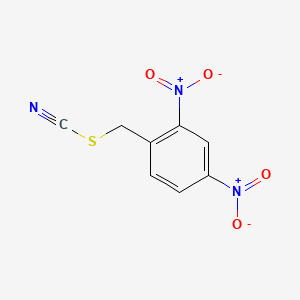
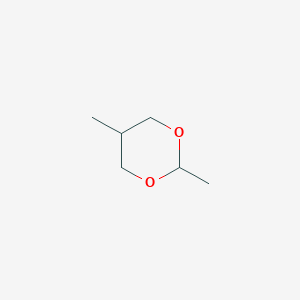
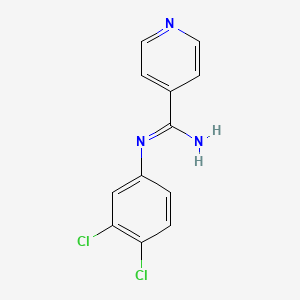
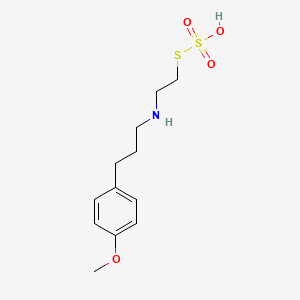
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
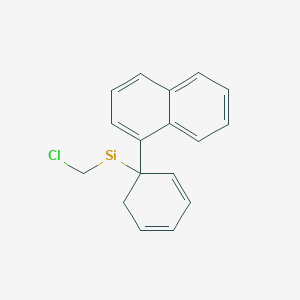

![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)

